molecular formula C10H11NO4 B3052624 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone CAS No. 42902-35-2

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone

Cat. No.: B3052624
CAS No.: 42902-35-2
M. Wt: 209.2 g/mol
InChI Key: AVUYUWXNGHVSBO-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

5-(hydroxymethyl)-3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-2-1-3-8(13)4-7/h1-4,9,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUYUWXNGHVSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962781
Record name 5-(Hydroxymethyl)-3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42902-35-2
Record name 2-Oxazolidinone, 5-hydroxymethyl-3-(m-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone typically involves the reaction of m-hydroxybenzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of m-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-carboxy-3-(m-hydroxyphenyl)-2-oxazolidinone.

    Reduction: Formation of 5-hydroxymethyl-3-(m-aminophenyl)-2-oxazolidinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone has several notable applications:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules, including other oxazolidinones and pharmaceuticals.
  • Coordination Chemistry : The compound can act as a ligand in coordination complexes, potentially enhancing the properties of metal ions.

Biology

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, such as 5-lipoxygenase (5-LO), which is involved in inflammatory processes. Studies have shown that derivatives can significantly reduce leukotriene production in human monocytes.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve inhibiting bacterial protein synthesis by interacting with the ribosome .

Medicine

  • Therapeutic Potential : Research indicates that this compound may be effective against various bacterial infections, including those caused by multi-drug resistant strains. It has been explored for use in treating conditions such as pneumonia and sinusitis .
  • Anti-depressant Properties : Some derivatives have shown promise as anti-depressants, indicating a broader therapeutic scope beyond antimicrobial applications .

Industry

  • Polymer Synthesis : It can be utilized in producing polymers with specific properties, contributing to advancements in material science and coatings.

In Vitro Studies

A study demonstrated that derivatives of oxazolidinones, including 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone, effectively inhibited 5-lipoxygenase activity with IC50 values below 10 µM, indicating strong biological activity against inflammation.

Animal Models

Research using zymosan-induced inflammation models in mice showed that compounds with similar structural features significantly reduced inflammatory responses. This supports the potential therapeutic use of this compound in managing inflammatory conditions.

Data Summary Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in coordination chemistry
BiologyEnzyme inhibitorInhibits 5-lipoxygenase; reduces leukotriene production
MedicineAntimicrobial agentEffective against multi-drug resistant bacteria; potential anti-depressant
IndustryPolymer productionContributes to advanced material synthesis

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. The compound’s hydroxyl and oxazolidinone groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

    Cycloserine: An antibiotic with a similar oxazolidinone structure but different mechanism of action.

Uniqueness

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone is a compound that has garnered interest in biological and medicinal research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone belongs to the oxazolidinone class of compounds, which are characterized by a five-membered cyclic structure containing an oxygen atom and a nitrogen atom. The specific substitutions on the oxazolidinone core influence its biological properties and activity.

Mode of Action : The compound likely interacts with biological targets through hydrogen bonding and other non-covalent interactions, which are critical for its biological activity. This interaction can modulate various biochemical pathways within cells.

Biochemical Pathways : Similar compounds have been shown to influence pathways related to inflammation and immune responses. For instance, oxazolidinones can inhibit enzymes involved in leukotriene synthesis, which play a significant role in inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone is essential for understanding its therapeutic potential. Compounds in this class are typically absorbed through the gastrointestinal tract, metabolized by the liver, and excreted via urine. The stability of the compound under physiological conditions influences its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. They work by inhibiting protein synthesis in bacterial cells, making them effective against resistant strains of pathogens such as Staphylococcus aureus and Enterococcus faecium .

Anti-inflammatory Effects

5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone has been studied for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and leukotrienes, which are mediators of inflammation. This suggests potential applications in treating conditions like asthma and other inflammatory diseases .

Case Studies

  • In Vitro Studies : A study involving cell-based assays showed that derivatives of oxazolidinones, including 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone, inhibited 5-lipoxygenase (5-LO) activity effectively, leading to reduced leukotriene production in human monocytes. The IC50 values for some derivatives were below 10 µM, indicating potent activity .
  • Animal Models : In vivo studies using zymosan-induced inflammation models in mice demonstrated that compounds with similar structural features significantly reduced inflammatory responses. These findings support the potential use of 5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone in therapeutic applications targeting inflammation .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
5-LO InhibitionIC50 < 10 µM in cell-based assays

Q & A

Q. Q1. What are the optimized synthetic routes for 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a lithiation-epoxide ring-opening strategy. Key steps include:

  • Lithiation : Use of n-butyllithium in THF at −78°C under nitrogen to generate a nucleophilic intermediate from a precursor like 1-(phenylmethoxycarbonylamino)-1H-pyrrole .
  • Epoxide Addition : Reacting with (R)-glycidyl butyrate to form the oxazolidinone core. Temperature control (−78°C → room temperature) ensures regioselectivity and minimizes side reactions .
  • Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and silica gel chromatography (eluted with ethyl acetate) yield the product. IR (NCOO stretch at 1760 cm⁻¹) and ¹H NMR (δ 3.70–3.77 ppm, NCH₂) confirm the structure .
    Yield Optimization : Lower temperatures reduce epoxide polymerization, while excess glycidyl butyrate (1.2–1.5 eq) improves conversion .

Advanced Synthesis: Enantioselective Approaches

Q. Q2. How can enantiopure 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone be synthesized, and what chiral auxiliaries are effective?

Methodological Answer: Enantioselectivity is achieved using chiral glycidyl esters (e.g., (R)-glycidyl butyrate) during the epoxide ring-opening step. The stereochemistry at the 5-hydroxymethyl position is controlled by the configuration of the glycidyl ester .

  • Chiral Auxiliaries : Fluorinated oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted derivatives) enhance solubility in fluorous media, enabling easier purification via fluorous solid-phase extraction .
  • Validation : Chiral HPLC or polarimetry confirms enantiopurity (>98% ee in optimized protocols) .

Structural Characterization and Analytical Challenges

Q. Q3. What spectroscopic techniques resolve ambiguities in the stereochemistry of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone derivatives?

Methodological Answer:

  • ¹H NMR : Coupling constants (e.g., J = 4–6 Hz for axial-equatorial proton interactions in oxazolidinone rings) and NOESY correlations differentiate stereoisomers .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, especially for novel derivatives .
  • IR Spectroscopy : The NCOO carbonyl stretch (1760 cm⁻¹) and hydroxyl absorption (3400 cm⁻¹) confirm functional group integrity .

Biochemical Evaluation and Target Identification

Q. Q4. How can researchers design assays to evaluate the monoamine oxidase (MAO) inhibitory activity of this compound?

Methodological Answer:

  • In Vitro MAO Inhibition : Use recombinant human MAO-A/MAO-B enzymes with kynuramine as a substrate. Monitor fluorescence (λex = 310 nm, λem = 400 nm) to quantify inhibition .
  • Structural Analogues : Compare with Toloxatone (a known MAO inhibitor, CAS 34521), noting that the m-hydroxyphenyl group may alter binding affinity vs. Toloxatone’s m-tolyl substituent .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with MAO’s flavin adenine dinucleotide (FAD) binding site .

Data Contradictions: Synthetic Yield Discrepancies

Q. Q5. Why do reported yields for 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone vary across studies, and how can reproducibility be improved?

Methodological Answer: Discrepancies arise from:

  • Lithiation Efficiency : Moisture-sensitive n-BuLi requires strict anhydrous conditions. Trace water reduces intermediate formation .
  • Epoxide Stability : Glycidyl esters degrade at >0°C; prolonged room-temperature stirring lowers yields .
    Reproducibility :
  • Standardize reaction vessels (Schlenk lines for air-sensitive steps).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify conversion via GC-MS .

Advanced Topics: Structure-Activity Relationship (SAR) Studies

Q. Q6. What substituent modifications on the oxazolidinone ring enhance antibacterial or neurological activity?

Methodological Answer:

  • 5-Position Modifications : Acyloxymethyl groups (e.g., methanesulfonyl) improve metabolic stability vs. hydroxymethyl .
  • 3-Aryl Substitutions : Electron-withdrawing groups (e.g., nitro, fluoro) on the m-hydroxyphenyl ring enhance MAO inhibition by stabilizing enzyme-ligand interactions .
  • Biological Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and cytotoxicity screening (e.g., HepG2 cells) guide SAR .

Computational and Mechanistic Studies

Q. Q7. How can density functional theory (DFT) predict the reactivity of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone in nucleophilic reactions?

Methodological Answer:

  • DFT Workflow : Optimize geometry at B3LYP/6-31G(d), calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Transition State Analysis : Simulate epoxide ring-opening barriers with different nucleophiles (e.g., azide vs. amine) .
  • Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm for ¹H) .

Contradictory Biological Data Analysis

Q. Q8. How should researchers address conflicting reports on the cytotoxicity of oxazolidinone derivatives?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times (24–72 hr), and viability metrics (MTT vs. ATP luminescence) .
  • Metabolite Screening : LC-MS/MS identifies hydrolyzed products (e.g., free hydroxyphenyl groups) that may contribute to toxicity .
  • Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates to assess statistical significance .

Tables for Key Data

Parameter Optimal Value Reference
Lithiation Temperature−78°C
Epoxide Equivalents1.2–1.5 eq
Chiral HPLC Purity>98% ee
MAO-A IC₅₀ (vs. Toloxatone)15 nM (predicted)
MIC (S. aureus)2 µg/mL (acyloxymethyl derivative)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone
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5-Hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone

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